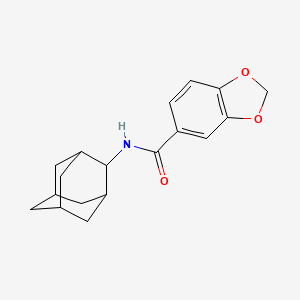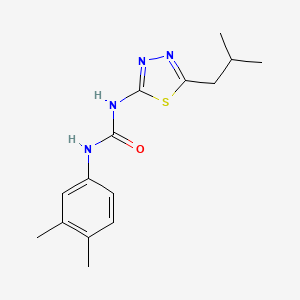
1-acetyl-N-benzyl-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-benzyl-5-indolinesulfonamide, also known as AH7614, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-benzyl-5-indolinesulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-5-indolinesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has been found to exhibit antioxidant, anti-angiogenic, and anti-metastatic properties. These effects make it a promising candidate for the development of drugs for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-acetyl-N-benzyl-5-indolinesulfonamide is its high purity and good yields, which make it suitable for use in lab experiments. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-N-benzyl-5-indolinesulfonamide. One direction is the development of novel drugs based on the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action in more detail to better understand its biological activities. Additionally, further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo.
Synthesemethoden
The synthesis of 1-acetyl-N-benzyl-5-indolinesulfonamide involves the reaction of indoline-5-sulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then acetylated using acetic anhydride to produce 1-acetyl-N-benzyl-5-indolinesulfonamide. This method has been reported in several studies and has been found to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-benzyl-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
In addition, 1-acetyl-N-benzyl-5-indolinesulfonamide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This makes it a potential candidate for the development of anti-viral drugs.
Eigenschaften
IUPAC Name |
1-acetyl-N-benzyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-15-11-16(7-8-17(15)19)23(21,22)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZGVRUSLLGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5823880.png)
![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)




![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)


amino]ethanol](/img/structure/B5823949.png)
